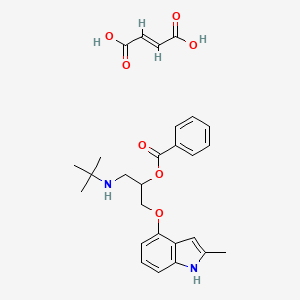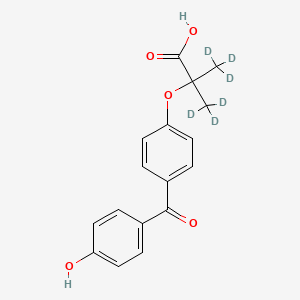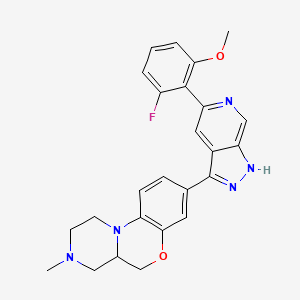
m-PEG15-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG15-acetic acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is primarily used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG15-acetic acid involves the reaction of polyethylene glycol (PEG) with acetic acid. The process typically includes the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Reaction with Acetic Acid: The activated PEG is then reacted with acetic acid under controlled conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Controlled Reaction: The activated PEG is reacted with acetic acid in large reactors under controlled temperature and pressure conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG15-acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Involves the use of amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Substitution: Requires nucleophiles such as thiols or amines under basic conditions
Major Products
The major products formed from these reactions include esters, amides, and substituted derivatives of this compound .
Applications De Recherche Scientifique
m-PEG15-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Mécanisme D'action
m-PEG15-acetic acid functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparaison Avec Des Composés Similaires
Similar Compounds
- m-PEG12-acetic acid
- m-PEG20-acetic acid
- m-PEG10-acetic acid
Uniqueness
m-PEG15-acetic acid is unique due to its specific chain length (15 ethylene glycol units), which provides optimal flexibility and spacing for the synthesis of effective PROTACs. This specific length can influence the efficiency and selectivity of protein degradation compared to other PEG-based linkers .
Propriétés
Formule moléculaire |
C33H66O18 |
|---|---|
Poids moléculaire |
750.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C33H66O18/c1-36-2-3-37-4-5-38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33(34)35/h2-32H2,1H3,(H,34,35) |
Clé InChI |
RXTPSHDLOBMKTK-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


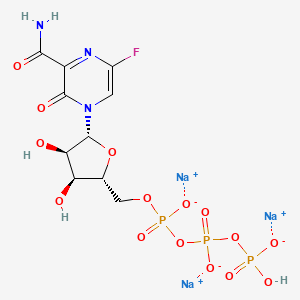


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
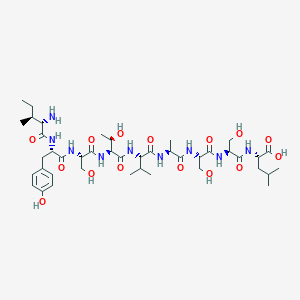
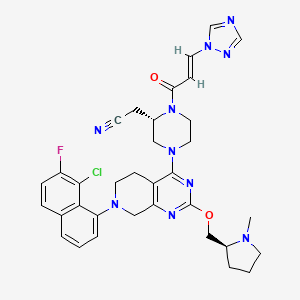
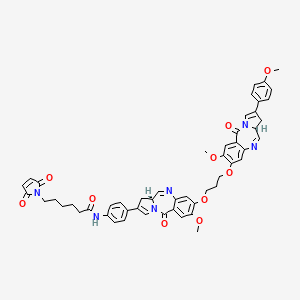
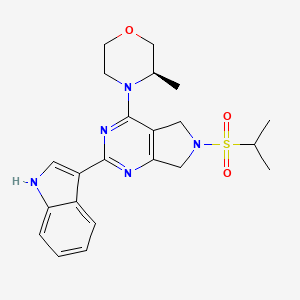
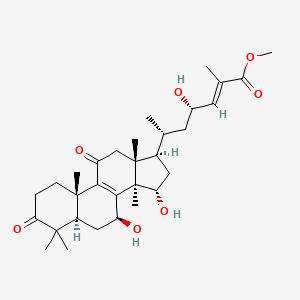
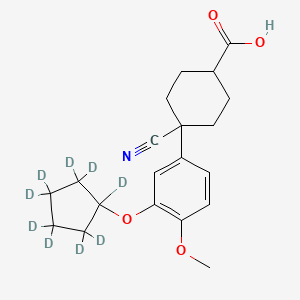
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
